(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid
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Description
(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.35. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications : A study utilized a model chemistry for the molecular properties and structures calculation of new antifungal tripeptides, including derivatives of this compound. The research focused on the prediction of pKa values and bioactivity scores for these peptides, which is beneficial in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Biological Activity : The compound was formed during a reaction between acrylamide and the amino acid isoleucine, leading to studies on its biological activity. This was highlighted through the determination of its crystal structure, which aids in understanding its biological functions (Nehls, Hanebeck, Becker, & Emmerling, 2013).
Analytical Method Development : Research has been conducted to develop methods for analyzing derivatives of this compound in wines and alcoholic beverages. This involves selective isolation and derivatization techniques, contributing to the understanding of flavor compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Protein Interaction Studies : The interaction of carboxamide derivatives of amino acids, including this compound, with Bovine serum albumin (BSA) has been studied using ultrasonic interferometer techniques. This research provides insights into the binding effects of these compounds at various pH levels, contributing to the understanding of protein-drug interactions (Thakare, Tekade, Pisudde, & Pande, 2018).
Thermodynamic Studies : Investigations into the thermodynamic properties of amino acids, including this compound, in aqueous solutions have been conducted. These studies provide valuable insights into the stabilization mechanism of proteins, which is fundamental to biochemistry and molecular biology (Pal & Chauhan, 2011).
Synthetic Applications : There has been research on the synthesis of diastereomers of this compound, exploring methodologies for the synthesis of non-coded amino acids. These studies are crucial for the development of novel pharmaceuticals and research compounds (Tarver, Terranova, & Joullié, 2004).
Properties
IUPAC Name |
(2S)-2-[(2-carboxy-3-phenylpropanoyl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10(2)8-13(16(21)22)17-14(18)12(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/t12?,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOCNKZXONOGGX-ABLWVSNPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.